molecular formula C24H28FN3O B6085622 1-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

1-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

Cat. No. B6085622
M. Wt: 393.5 g/mol
InChI Key: YXJXSGZEOXCWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine, commonly known as piperazine, is a psychoactive drug that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives that exhibit a wide range of pharmacological activities.

Scientific Research Applications

Piperazine has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been shown to exhibit anxiolytic, antidepressant, antipsychotic, and analgesic effects in animal models. Piperazine has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain such as the serotonin, dopamine, and noradrenaline systems. Piperazine is known to enhance the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It also acts as an antagonist at the 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
Piperazine has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain. Piperazine has also been shown to decrease the levels of various stress hormones such as cortisol and adrenaline in the body. It has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

Piperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a wide range of pharmacological activities, which makes it useful for studying various biological processes. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. It also has a narrow therapeutic window, which may make it difficult to determine the optimal dose for a particular experiment.

Future Directions

There are several future directions for the study of piperazine. One area of research is the development of more potent and selective derivatives of piperazine that exhibit specific pharmacological activities. Another area of research is the study of the long-term effects of piperazine on various biological processes. There is also a need for more clinical studies to determine the safety and efficacy of piperazine in humans. Overall, the study of piperazine has the potential to lead to the development of new and effective treatments for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of piperazine involves the reaction of 1-benzofuran-2-ylmethylamine with 4-fluorobenzonitrile and piperidine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation. The purity and yield of the product can be determined by various analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC.

properties

IUPAC Name

1-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O/c25-20-7-9-21(10-8-20)27-12-14-28(15-13-27)22-5-3-11-26(17-22)18-23-16-19-4-1-2-6-24(19)29-23/h1-2,4,6-10,16,22H,3,5,11-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJXSGZEOXCWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1-Benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

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